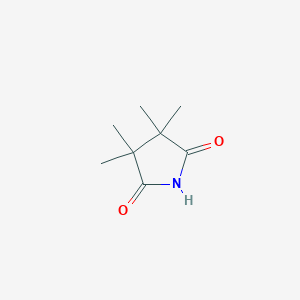
3-N-Cbz-aminopyrrolidine
Overview
Description
3-N-Cbz-aminopyrrolidine, also known as benzyl 3-aminopyrrolidine-1-carboxylate, is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an amino group at the third position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds .
Mechanism of Action
Target of Action
It has been used as a key intermediate in the synthesis of various compounds .
Mode of Action
As an intermediate, it likely interacts with other compounds during synthesis to form new compounds .
Biochemical Pathways
As an intermediate in synthesis, it may be involved in various biochemical pathways depending on the final compound being synthesized .
Pharmacokinetics
Its pharmacokinetic properties would likely depend on the specific context in which it is used, such as the final compound it is used to synthesize .
Result of Action
As an intermediate in synthesis, its primary role is likely to contribute to the formation of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cbz-Aminopyrrolidine are largely defined by its interactions with various biomolecules. It is involved in the synthesis of amides, a process that is important in nature as it provides the main amino acid linkage in peptides and proteins
Cellular Effects
It is known that the compound plays a role in the synthesis of amides , which are frequently found in many natural products and biologically active compounds . These amides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Cbz-Aminopyrrolidine involves its role in the synthesis of amides. The reactions involve the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Cbz-aminopyrrolidine typically involves the following steps :
Formation of 3-aminopyrrolidine: Pyrrolidine is reacted with ammonia to produce 3-aminopyrrolidine.
Protection of the Amino Group: The amino group of 3-aminopyrrolidine is protected by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions to form this compound.
The reaction conditions for the protection step usually involve the use of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-N-Cbz-aminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for deprotection.
Substitution: Carboxylic acids, acid chlorides, and isocyanates are typical reagents for forming amides and ureas.
Major Products
Oxidation: Imines or nitriles.
Reduction: 3-aminopyrrolidine.
Substitution: Various amides, ureas, and other nitrogen-containing compounds.
Scientific Research Applications
3-N-Cbz-aminopyrrolidine has several applications in scientific research:
Comparison with Similar Compounds
3-N-Cbz-aminopyrrolidine can be compared with other similar compounds, such as:
N-Boc-aminopyrrolidine: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-aminopyrrolidine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
N-Alloc-aminopyrrolidine: Uses an allyloxycarbonyl (Alloc) protecting group, which is removed by palladium-catalyzed deprotection.
The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
benzyl N-pyrrolidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458741 | |
| Record name | 3-N-Cbz-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115551-46-7 | |
| Record name | Phenylmethyl N-3-pyrrolidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115551-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-N-Cbz-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115551-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)












